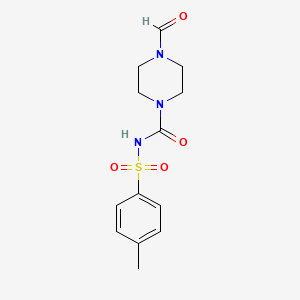

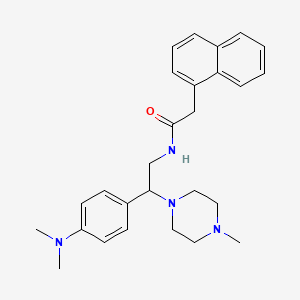

![molecular formula C23H26N2O5 B2676816 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate CAS No. 312606-21-6](/img/structure/B2676816.png)

2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. MDPV is a potent stimulant and has been found to have similar effects to those of cocaine and amphetamines. The compound was first synthesized in the 1960s, but its use as a recreational drug has only become widespread in recent years.

Scientific Research Applications

Cobalt-Catalyzed, Aminoquinoline-Directed Functionalization

This research discusses the use of arylphosphinic acid aminoquinoline amides in cobalt-catalyzed sp2 C-H bond functionalization. The reactions involve the coupling with alkynes, alkenes, and allyl pivalate, catalyzed by Co(NO3)2 hydrate in the presence of various additives and bases, including sodium pivalate. This method is significant for the ortho-functionalization of P,P-diarylphosphinic acids (T. Nguyen, L. Grigorjeva, & O. Daugulis, 2016).

Synthesis of Aryl-Morpholino-Naphth-Oxazines

A study focusing on the synthesis of aryl-morpholino-naphth-oxazines reveals their activity against PI3K family enzymes and antiplatelet activity. These compounds were prepared from substituted 2-hydroxynaphthoic acid, leading to the creation of morpholino substituted analogues with promising antiplatelet activity (Rick Morrison et al., 2016).

Cadmium(ii) Pivalate Complexes

This research investigates the reaction products of cadmium(ii) pivalate complexes with various pyridine derivatives and triethylamine. It emphasizes the influence of steric factors in these complexes, highlighting their unique geometric and electronic features (N. V. Gogoleva et al., 2016).

Synthesis of 6-Aminobenzo[h]Quinazolinones

This research focuses on the preparation of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, showcasing their potential in anticancer activities. The synthesis involves Buchwald–Hartwig amination and demonstrates significant implications in medicinal chemistry (M. Nowak et al., 2014).

Electrochemical Oxidation Studies

A study on the electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline offers insights into the reaction mechanisms at various pH values, contributing to the understanding of electrochemical processes in organic chemistry (Hadi Beiginejad & D. Nematollahi, 2013).

properties

IUPAC Name |

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-23(2,3)22(28)30-14-11-25-20(26)16-6-4-5-15-18(24-9-12-29-13-10-24)8-7-17(19(15)16)21(25)27/h4-8H,9-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLQRAQGNAZKHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCCN1C(=O)C2=C3C(=C(C=C2)N4CCOCC4)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2676734.png)

![methyl 2-(5-chlorothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2676740.png)

![7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine](/img/structure/B2676741.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2676746.png)

![(3-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2676749.png)

![(5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2676750.png)

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2676753.png)

![1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one](/img/structure/B2676756.png)